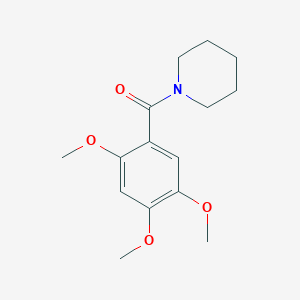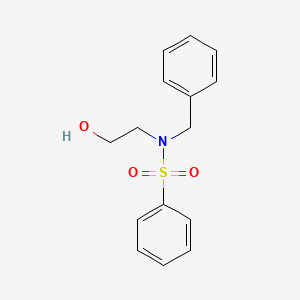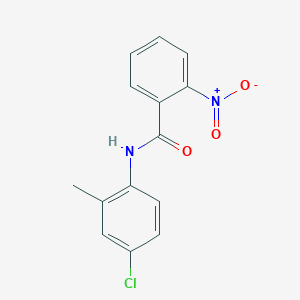![molecular formula C20H18N4O2 B5517214 methyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5517214.png)
methyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound belonging to the class of quinoxalines Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and significant roles in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, followed by functionalization to introduce the amino and ester groups.
-
Formation of the Quinoxaline Core
Starting Materials: 3,5-dimethylaniline and 1,2-dicarbonyl compounds (e.g., glyoxal).
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions to form the quinoxaline ring.
-
Functionalization
Amination: Introduction of the amino group can be achieved through nucleophilic substitution reactions using ammonia or amines.
Esterification: The carboxylate ester group is typically introduced via esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoxaline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroquinoxalines, while reduction can produce dihydroquinoxalines.
科学研究应用
Methyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. The exact pathways can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
Pyrroloquinoxaline: A closely related structure with similar properties but different functional groups.
Dimethylphenyl Derivatives: Compounds with similar aromatic substitution patterns, affecting their chemical reactivity and biological activity.
Uniqueness
Methyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its broad range of biological activities make it a valuable compound in both research and industrial contexts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
methyl 2-amino-1-(3,5-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-11-8-12(2)10-13(9-11)24-18(21)16(20(25)26-3)17-19(24)23-15-7-5-4-6-14(15)22-17/h4-10H,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOJTSLXJGKPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-CHLORO-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ANILINE](/img/structure/B5517139.png)

![2-(4-methoxyphenyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5517158.png)
![2-[(4-Bromobenzyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B5517178.png)
![N-{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-hydroxypiperidin-4-yl}nicotinamide](/img/structure/B5517185.png)
![2-(4-fluorophenyl)-6-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylcarbonyl]imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B5517202.png)
![N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5517208.png)
![4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}carbonothioyl)morpholine](/img/structure/B5517215.png)
![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5517229.png)

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5517243.png)

![(1R,7S)-3-(2-methoxyethyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide](/img/structure/B5517260.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5517261.png)
